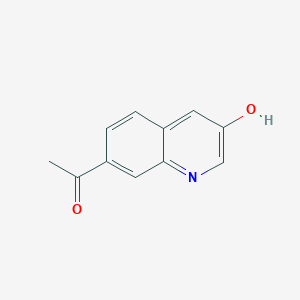

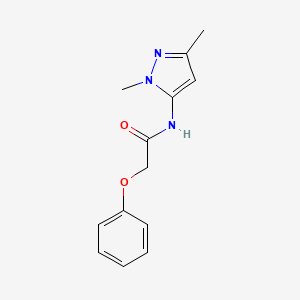

![molecular formula C22H13FN2O4 B2576927 2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896077-56-8](/img/structure/B2576927.png)

2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione , also known by its chemical structure, is a heterocyclic compound. Let’s dissect its components:

- Chromeno[2,3-d]pyrimidine : This fused ring system combines a chromene (chromeno) and a pyrimidine moiety. The numbering of the atoms follows the conventions for both rings.

- 4-Fluorophenyl : The phenyl group substituted at the 2-position bears a fluorine atom at the 4-position.

- Furan-2-ylmethyl : The furan ring, attached to the 3-position, contributes to the overall structure.

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry. Researchers have explored various routes, including multistep reactions, cyclizations, and functional group transformations. Literature reports suggest methods such as Pd-catalyzed coupling reactions , heterocyclic ring closures , and diverse functionalization strategies . The choice of synthetic route impacts yield, scalability, and cost-effectiveness.

Molecular Structure Analysis

The molecular formula of our compound is C~20~H~10~FNO~3~ . Its structural formula reveals the fused chromeno[2,3-d]pyrimidine core, with the fluorophenyl and furan-2-ylmethyl substituents. The arrangement of atoms, bond angles, and steric effects play crucial roles in its properties.

Chemical Reactions Analysis

- Substitution Reactions : The fluorine atom on the phenyl ring is susceptible to nucleophilic substitution. Researchers have explored halogen exchange, Suzuki coupling, and Buchwald-Hartwig reactions.

- Ring-Opening Reactions : The chromeno[2,3-d]pyrimidine scaffold can undergo ring-opening reactions under specific conditions, leading to diverse derivatives.

- Oxidation and Reduction : Functional groups within the molecule can participate in redox reactions, affecting its reactivity.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point provides insights into its crystalline nature and purity.

- Solubility : Solubility in various solvents impacts its formulation and bioavailability.

- UV-Vis Absorption : The chromophores present may exhibit characteristic absorption bands.

- Stability : Stability under different conditions (light, temperature, pH) influences its shelf life.

Safety And Hazards

- Toxicity : Assessments of acute and chronic toxicity are essential.

- Environmental Impact : Consider its persistence, bioaccumulation, and potential harm to ecosystems.

- Handling Precautions : Researchers and industrial users should follow safety protocols.

Future Directions

- Biological Evaluation : Investigate its pharmacological activities (anticancer, anti-inflammatory, etc.).

- Structure-Activity Relationship (SAR) : Modify substituents to optimize desired properties.

- Formulation Development : Explore drug delivery systems or prodrugs.

- Clinical Trials : If promising, move toward clinical studies.

: Wikipedia - Mount Everest

: The New York Times - How Tall Is Mount Everest? For Nepal, It’s a Touchy Question

: Mount Everest Elevation

: [MEL Magazine - How Long is a Banana?](https://melmagazine.com/en-us/story/how-long-is-a

properties

IUPAC Name |

2-(4-fluorophenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN2O4/c23-14-9-7-13(8-10-14)20-24-21-18(19(26)16-5-1-2-6-17(16)29-21)22(27)25(20)12-15-4-3-11-28-15/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGNTXFQOHBPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2576844.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2576853.png)

![ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate](/img/structure/B2576856.png)

![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B2576859.png)

![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)

![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)